molecular formula C12H22O2 B13758030 2-Propyl-2-heptenyl acetate CAS No. 53735-50-5

2-Propyl-2-heptenyl acetate

Cat. No.: B13758030
CAS No.: 53735-50-5
M. Wt: 198.30 g/mol
InChI Key: DOKHOJPVBMMDKY-UHFFFAOYSA-N
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Description

2-Propyl-2-heptenyl acetate is an organic compound with the molecular formula C12H22O2. It is an ester formed from the reaction of 2-propyl-2-hepten-1-ol and acetic acid. This compound is known for its pleasant fragrance and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propyl-2-heptenyl acetate can be synthesized through the esterification reaction between 2-propyl-2-hepten-1-ol and acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This method uses a fixed-bed reactor where the alcohol and acetic acid are passed over a solid acid catalyst. The reaction is conducted at elevated temperatures and pressures to achieve high yields and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Propyl-2-heptenyl acetate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-propyl-2-hepten-1-ol and acetic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: 2-Propyl-2-hepten-1-ol and acetic acid.

    Reduction: 2-Propyl-2-hepten-1-ol.

    Transesterification: A different ester depending on the alcohol used.

Scientific Research Applications

2-Propyl-2-heptenyl acetate has various applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential effects on biological systems due to its fragrance properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.

    Industry: Widely used in the fragrance industry for its pleasant aroma and in the production of perfumes and scented products.

Mechanism of Action

The mechanism of action of 2-Propyl-2-heptenyl acetate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fragrance. The ester group in the compound is responsible for its volatility and ability to interact with these receptors. Additionally, in chemical reactions, the ester group can undergo nucleophilic acyl substitution, where the ester bond is broken and reformed with different nucleophiles.

Comparison with Similar Compounds

2-Propyl-2-heptenyl acetate can be compared with other esters such as:

    Ethyl acetate: A common ester with a fruity smell, used as a solvent in various applications.

    Butyl acetate: Known for its sweet smell, used in the production of lacquers and paints.

    Isoamyl acetate: Has a banana-like odor, used in the flavor and fragrance industry.

Uniqueness

This compound is unique due to its specific structure, which imparts a distinct fragrance profile compared to other esters. Its longer carbon chain and the presence of a double bond contribute to its unique olfactory properties.

Properties

CAS No.

53735-50-5

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2-propylhept-2-enyl acetate

InChI

InChI=1S/C12H22O2/c1-4-6-7-9-12(8-5-2)10-14-11(3)13/h9H,4-8,10H2,1-3H3

InChI Key

DOKHOJPVBMMDKY-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C(CCC)COC(=O)C

Origin of Product

United States

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